molecular formula C6H4IN3 B2377410 7-Iodo-3H-imidazo[4,5-b]pyridine CAS No. 1100318-98-6

7-Iodo-3H-imidazo[4,5-b]pyridine

Cat. No. B2377410
M. Wt: 245.023
InChI Key: LBYJLCPQLCSRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 1100318-98-6 . It has a molecular weight of 245.02 . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The InChI code for 7-Iodo-3H-imidazo[4,5-b]pyridine is 1S/C6H4IN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Iodo-3H-imidazo[4,5-b]pyridine is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

  • Medicinal Chemistry

    • Imidazo[4,5-b]pyridine compounds have shown potential in various therapeutic areas . They are known to play a crucial role in numerous disease conditions .
    • The first bioactivity of these compounds was discovered as GABA A receptor positive allosteric modulators . Other drug classes such as proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
    • These compounds have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
    • The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
  • Antimicrobial Research

    • New imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features .
    • The synthesis of these derivatives involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
    • The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
    • The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

Safety And Hazards

The safety information for 7-Iodo-3H-imidazo[4,5-b]pyridine includes several hazard statements such as H302, H315, H319, H320, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7-iodo-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJLCPQLCSRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-3H-imidazo[4,5-b]pyridine

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